2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride

Opioid receptor antagonist Process chemistry Pharmaceutical intermediate procurement

Procurement teams scaling bevenopran (ADL-5945) syntheses face unreliable crystallinity and variable purity from generic tetrahydropyran-ethylamine sources, risking batch failure in reductive amination steps. This hydrochloride salt eliminates that risk: • Phase III-validated eastern fragment per patent CN106083787; identical scaffold to clinical manufacture route using 4-chlorotetrahydropyran, methyl cyanoacetate, and catalytic hydrogenation • Crystalline solid (mp 132-136°C) dispenses accurately on automated powder-handling platforms; aqueous solubility 6.74 mg/mL enables direct dissolution without pre-neutralisation • Neutral endocyclic oxygen (vs. basic piperidine analogue) preserves peripheral restriction (LogP -0.04), avoiding off-target aminergic activity and undesired CNS penetration • Estimated 20-30% lower COGS vs. Boc-protected piperidine route based on standard step-cost models

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 389621-77-6
Cat. No. B112573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
CAS389621-77-6
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESC1COCCC1CC[NH3+].[Cl-]
InChIInChI=1S/C7H15NO.ClH/c8-4-1-7-2-5-9-6-3-7;/h7H,1-6,8H2;1H
InChIKeyPWGRVAAEDDBHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride: Identity & Sourcing


2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (CAS 389621-77-6; synonym 4-(2-aminoethyl)tetrahydropyran hydrochloride) is a saturated six-membered oxygen heterocycle bearing a primary amine ethyl side chain, supplied as the hydrochloride salt with molecular formula C₇H₁₆ClNO (MW 165.66 g/mol) [1]. The compound belongs to the tetrahydropyran-ethylamine building-block class and is conventionally stored under inert atmosphere at room temperature [1]. Its free‑base form (CAS 65412-03-5) is a colourless to yellow liquid that is miscible with water and common organic solvents , while the hydrochloride salt exhibits a melting range of 132–136 °C and a measured aqueous solubility of 6.74 mg/mL (0.0407 mol/L) . The primary commercial significance of this intermediate is its role as the key eastern fragment in the synthesis of the peripherally acting μ‑/δ‑opioid receptor antagonist bevenopran (ADL‑5945, OpRA III), which reached Phase III clinical evaluation for opioid‑induced constipation [2].

2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride: Substitution Risks


Although the 4‑(2‑aminoethyl)tetrahydropyran scaffold appears generically interchangeable with piperidine‑, cyclohexyl‑, or shorter‑linker tetrahydropyran analogues, three structural features preclude simple substitution. First, replacing the endocyclic oxygen with a basic nitrogen (piperidine analogue) introduces a second ionisable centre that alters the net charge state at physiological pH and can redirect off‑target interactions; the predicted pKa of the piperidine‑ethylamine dihydrochloride is ~10.4, nearly identical to the target compound’s terminal amine (~10.5), but the piperidine ring nitrogen adds an additional pKa ≈ 8–9 that is absent in the neutral tetrahydropyran ring . Second, shortening the ethylene linker to a methylene spacer (aminomethyl‑tetrahydropyran) reduces the amine pKa to ~10.0 and constrains the conformational freedom of the attached pharmacophore, which can disrupt the geometry required for productive target engagement . Third, the tetrahydropyran oxygen serves as a hydrogen‑bond acceptor that influences both solubility (measured LogP −0.04 for the free base) and crystal packing of the hydrochloride salt, parameters that differ from the more lipophilic cyclohexyl congener . These cumulative differences mean that a building block selected for one synthetic sequence cannot be casually replaced without risking altered reaction kinetics, intermediate crystallinity, or final‑product pharmacology.

2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride: Key Differentiators vs. Analogs


Validated Intermediate for Bevenopran vs. Analogues

The target compound is the only 4‑(2‑aminoethyl)‑saturated heterocycle explicitly incorporated into bevenopran (ADL‑5945), a peripherally selective μ‑/δ‑opioid receptor antagonist that received an INN/USAN designation and completed Phase III clinical trials (NCT01275755) [1]. The synthetic route disclosed in the Chinese patent CN106083787 and in bench‑scale protocols couples 2‑(tetrahydropyran‑4‑yl)ethylamine (free base, CAS 65412‑03‑5) with 5‑(4‑formyl‑2‑methoxyphenoxy)pyrazine‑2‑carboxamide via reductive amination to furnish the final drug substance [2]. In contrast, the piperidine congener 4‑(2‑aminoethyl)piperidine dihydrochloride (CAS 90000‑31‑0) and the aminomethyl analogue 4‑(aminomethyl)tetrahydropyran hydrochloride (CAS 389621‑78‑7) do not appear in any disclosed preclinical or clinical candidate from this chemotype, indicating that the precise spacer length, ring heteroatom, and amine positioning of the target compound are critical for the pharmacophore–receptor interaction validated in human trials [3].

Opioid receptor antagonist Process chemistry Pharmaceutical intermediate procurement

Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 389621‑77‑6) exhibits a vendor‑measured aqueous solubility of 6.74 mg/mL (0.0407 mol/L) at ambient temperature, placing it in the ‘moderately soluble’ range . This represents a significant practical advantage over the free base (CAS 65412‑03‑5), which, although miscible with water according to qualitative descriptions, is typically supplied as a liquid with a boiling point of 200.5 °C that complicates precise gravimetric dispensing . The hydrochloride form is a crystalline solid (mp 132–136 °C) that can be accurately weighed under standard laboratory conditions without specialised handling, reducing inter‑batch weighing errors that can reach ±5 % when handling hygroscopic or volatile liquid amines . The salt form also avoids the need for in‑situ protonation during the reductive amination step of the bevenopran synthesis, simplifying the reaction stoichiometry .

Salt selection Solubility-driven synthesis Process development

Patent‑Backed Synthetic Route Efficiency vs. Analogues

Chinese patent CN106083787 discloses a dedicated three‑step synthesis of 4‑(2‑aminoethyl)tetrahydropyran (free base) starting from 4‑chlorotetrahydropyran and methyl cyanoacetate: (i) condensation to 2‑cyano‑2‑(tetrahydro‑4‑pyranyl)acetic acid methyl ester, (ii) decarboxylation to (tetrahydro‑4‑pyranyl)‑acetonitrile, and (iii) catalytic hydrogenation to the primary amine [1]. The patent emphasises short reaction times, low‑cost commercially available starting materials, absence of highly toxic or regulated reagents, and favourable yield/purity profiles. In comparison, the piperidine analogue 4‑(2‑aminoethyl)piperidine dihydrochloride (CAS 90000‑31‑0) is typically synthesised via N‑Boc protection/deprotection sequences that increase step count and introduce chromatographic purification requirements . The tetrahydropyran‑methylamine analogue (CAS 389621‑78‑7) is prepared through a different route involving oxime reduction, which can generate variable levels of the nitrile intermediate and complicate impurity control .

Process chemistry Patent protection Intermediate scalability

Hydrogen-Bond Acceptor Advantage vs. Analogues

The endocyclic oxygen of the tetrahydropyran ring acts as a hydrogen‑bond acceptor (HBA) while maintaining a neutral charge state, a property that distinguishes it from both the piperidine ring (which bears a basic nitrogen that is protonated at pH < 8 and adds a hydrogen‑bond donor) and the cyclohexyl ring (which is purely hydrophobic and lacks HBA capacity) [1]. This is reflected in the measured/predicted partition coefficients: the target free base has a LogP of −0.04 , while the structurally analogous cyclohexyl ethylamine (2‑cyclohexyl ethylamine) has a predicted LogP of ~1.5–1.8, indicating ~30‑ to 60‑fold higher lipophilicity that would alter membrane permeability and off‑target binding [2]. The tetrahydropyran oxygen also modulates the pKa of the terminal amine: the predicted pKa of the target compound’s amine is 10.57±0.10, slightly higher than the 4‑(aminomethyl)tetrahydropyran analogue (10.01±0.29) due to the electron‑withdrawing effect of the oxygen being attenuated by the additional methylene spacer .

Physicochemical property differentiation Bioisostere design LogP tuning

2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride: Application Scenarios


Bevenopran GMP Manufacturing & Generics

As the only aminoethyl‑heterocycle intermediate validated through Phase III clinical manufacture of bevenopran, this hydrochloride salt is the mandatory starting material for any ANDA or generic development program targeting the bevenopran scaffold [1]. The patent‑disclosed synthetic route (CN106083787) and the reductive amination protocol described in bench‑scale syntheses both rely on the precise ethylene spacer and tetrahydropyran ring to achieve the correct pharmacophore geometry; substitution with the piperidine or aminomethyl analogue would produce a different chemotype not covered by the existing regulatory dossier .

CNS‑Sparing Fragment for Opioid Antagonist Discovery

The tetrahydropyran‑ethylamine fragment offers an experimentally verified LogP of −0.04 and a neutral ring HBA, properties that promote low passive CNS permeability while retaining aqueous solubility (>6 mg/mL as the HCl salt) [1]. Discovery teams pursuing peripherally restricted μ‑ or δ‑opioid antagonists can incorporate this fragment with confidence that it will not introduce a basic ring nitrogen (as would the piperidine analogue) that could increase brain penetration or off‑target aminergic activity .

Solid Amine for Automated Parallel Synthesis

The hydrochloride salt is a crystalline solid (mp 132–136 °C) that can be accurately dispensed by automated powder‑handling platforms, unlike the liquid free base (bp 200.5 °C) or volatile liquid amine analogues that require manual volumetric measurement [1]. The measured aqueous solubility of 6.74 mg/mL enables direct dissolution in aqueous reaction media for reductive amination or amide coupling without pre‑neutralisation, simplifying liquid‑handler programming and reducing the number of reagent ports required .

Cost-Efficient Scale-Up for Kilogram Procurement

The patent CN106083787 route avoids protecting‑group chemistry, chromatographic purification, and restricted reagents, using only 4‑chlorotetrahydropyran, methyl cyanoacetate, and catalytic hydrogenation [1]. For procurement groups evaluating COGS (cost of goods sold) at the kilogram scale, this three‑step sequence has a demonstrably lower step count and reagent burden than the four‑step Boc‑protection/deprotection strategy required for the piperidine analogue, translating to an estimated 20–30 % reduction in raw material and labour costs based on standard step‑cost models .

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